molecular formula C9H8F2N2O B1443984 2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole CAS No. 939773-89-4

2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole

カタログ番号: B1443984
CAS番号: 939773-89-4
分子量: 198.17 g/mol
InChIキー: NHYCXXOUHKKMEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole (CAS 939773-89-4) is a high-purity, fluorinated benzimidazole derivative of significant interest in medicinal chemistry and anticancer drug discovery. This compound serves as a privileged scaffold in the development of novel therapeutic agents, particularly as a precursor for potent PI3Kα inhibitors . The PI3Kα pathway is a critical therapeutic target in oncology, as its aberrant activation is strongly associated with tumor initiation and maintenance; selective inhibition of this pathway represents a promising strategy for cancer treatment . Research demonstrates that 2-difluoromethylbenzimidazole derivatives can be optimized into highly effective PI3Kα inhibitors, with synthesized compounds exhibiting potent inhibitory activity (IC50 values in the nanomolar range) . The incorporation of the difluoromethyl group at the 2-position and the methoxy group at the 6-position of the benzimidazole core is a strategic modification that enhances the molecule's physicochemical and pharmacological properties . Fluorine atoms are known to improve a compound's metabolic stability, membrane permeability, and bioavailability, making this derivative a valuable synthon for optimizing drug-like candidates . The benzimidazole core itself is a structurally versatile pharmacophore, known to interact effectively with various biopolymers such as enzymes and receptors, and is a key structural component in many bioactive molecules . This product is intended for research applications in early drug discovery, including lead compound synthesis, structure-activity relationship (SAR) studies, and biological screening. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

2-(difluoromethyl)-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c1-14-5-2-3-6-7(4-5)13-9(12-6)8(10)11/h2-4,8H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYCXXOUHKKMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734757
Record name 2-(Difluoromethyl)-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939773-89-4
Record name 2-(Difluoromethyl)-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Structural and Chemical Context

The presence of both a difluoromethyl group and a methoxy substituent on the benzimidazole ring necessitates careful selection of synthetic routes to ensure regioselectivity and functional group compatibility.

Preparation Methods Analysis

General Strategy for Difluoromethylation

The most established approach for introducing a difluoromethyl group onto the imidazole or benzimidazole core is via deoxyfluorination of a suitable precursor, typically a (hydroxymethyl) or formyl derivative. This method is favored for its relative simplicity and the commercial availability of deoxyfluorination reagents.

Table 1: Summary of Deoxyfluorination Reagents
Reagent Name Typical Use Advantages Limitations
Sulfur tetrafluoride (SF₄) in liquid HF Laboratory-scale High reactivity Hazardous, difficult to use
DAST (Diethylaminosulfur trifluoride) General deoxyfluorination Convenient, widely used Can be unstable
Deoxo-Fluor ([bis(2-methoxyethyl)amino]SF₃) Preferred in recent work More stable, effective alternative Still requires precautions

Stepwise Synthesis

Step 1: Synthesis of the (Hydroxymethyl) or Formyl Precursor
  • Route A: Start with 6-methoxy-1H-benzo[d]imidazole.
  • Route B: Build the benzimidazole ring from a 4-methoxyaniline, introducing the (hydroxymethyl) or formyl group at the desired position before ring closure.
Step 2: Protection of the NH Group
  • The NH group of benzimidazole can interfere with deoxyfluorination. Protection (e.g., with a trityl group) is often necessary to prevent side reactions and decomposition.
Step 3: Deoxyfluorination
  • Treat the protected (hydroxymethyl) or formyl precursor with a deoxyfluorination reagent (e.g., Deoxo-Fluor or DAST) to convert the hydroxymethyl or formyl group to a difluoromethyl group.
  • Reaction conditions (temperature, solvent, reagent equivalents) must be optimized to maximize yield and minimize side reactions. Yields can vary significantly depending on the position and protecting group stability.
Step 4: Deprotection
  • Remove the protecting group (e.g., trityl) under acidic conditions to yield the final this compound.
Table 2: Typical Reaction Sequence and Yields (for Related Imidazoles)
Step Example Conditions Typical Yield (%) Key Notes
Tritylation (Protection) TrCl, pyridine, RT >90 Efficient for NH protection
Deoxyfluorination Deoxo-Fluor, CH₂Cl₂, 0–25°C 5–44 Lower for 2-substituted derivatives
Deprotection (Acidic) AcOH/HCl/H₂O, RT 89–99 May lose product if not controlled

Observations and Challenges

  • Regioselectivity: The 2-position of the benzimidazole ring is less reactive than the 4-position, leading to lower yields and more side reactions.
  • Protecting Group Lability: The trityl group is more labile when attached to the 2-position, sometimes resulting in loss of the protecting group during deoxyfluorination and formation of byproducts.
  • Alternative Methods: Direct alkylation with difluoromethyl halides (e.g., chlorodifluoromethane) has been attempted but generally fails for 2-substituted imidazoles due to poor reactivity and side reactions.
  • Purification: Acidic workup and conversion to hydrochloride salts can aid in isolating the pure product.
Table 3: Comparative Yields for Deoxyfluorination (Imidazole Derivatives)
Precursor Type Target Product Deoxyfluorination Yield (%)
2-(hydroxymethyl)imidazole 2-(difluoromethyl)imidazole 5–44
4-(hydroxymethyl)imidazole 4-(difluoromethyl)imidazole 43

Applicability to this compound

The methods described above for imidazole derivatives are directly applicable to benzimidazole analogs, with the following considerations:

  • The presence of the 6-methoxy group can influence reactivity and solubility, potentially requiring optimization of reaction conditions.
  • Literature precedent supports the use of trityl protection and deoxyfluorination for the synthesis of 2-(difluoromethyl)benzimidazoles.

化学反応の分析

Radical Cyclization Reactions

The difluoromethyl group participates in visible-light-induced radical cyclizations with unactivated alkenes:

  • Conditions : THF solvent, PIDA (3 equiv), 72 W white LED light, room temperature, N₂ atmosphere .

  • Mechanism :

    • CF₂H radical generation via PIDA-mediated cleavage of CF₂HCOOH.

    • Radical addition to alkenes, forming alkyl intermediates.

    • Intramolecular cyclization with the benzimidazole aromatic ring.

Key Outcomes :

Substrate TypeProduct YieldCyclization Size
Alkenes (e.g., pent-4-en-1-yl)65–85%6-membered tricyclic imidazoles
Electron-deficient alkenes45–72%5-membered fused rings

This method enables the synthesis of polycyclic architectures for optical materials .

Nucleophilic Substitution Reactions

The methoxy group at position 6 undergoes demethylation or substitution under acidic/basic conditions:

  • Demethylation : Using BBr₃ in DCM yields 6-hydroxy derivatives.

  • Methoxy Replacement : Reacts with amines (e.g., aniline) under Pd catalysis to form 6-aryl/alkylamino derivatives .

Example :

6 MethoxyBBr DCM6 HydroxyAniline Pd OAc 6 Anilino\cite610\text{6 Methoxy}\xrightarrow{\text{BBr DCM}}\text{6 Hydroxy}\xrightarrow{\text{Aniline Pd OAc }}\text{6 Anilino}\cite{6}{10}

Decarboxylative Coupling

The compound reacts with α,α-difluorophenylacetic acid via oxidative decarboxylation:

  • Conditions : (NH₄)₂S₂O₈ (3 equiv), DMSO, 80°C, Ar atmosphere .

  • Mechanism :

    • Decarboxylation generates a difluoroarylmethyl radical.

    • Radical addition to the benzimidazole core forms C–CF₂H bonds.

Applications : Synthesis of benzimidazo[2,1-a]isoquinolin-6(5H)-ones for antimicrobial agents .

Oxidation and Functionalization

The difluoromethyl group is resistant to oxidation, but the benzimidazole ring undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 or 5 .

  • Halogenation : NBS or Cl₂ generates brominated/chlorinated derivatives.

Reactivity Trends :

ReactionPositionYield
Nitration560–75%
Bromination455–68%

Biological Activity Modulation

Reactions targeting the difluoromethyl group enhance bioactivity:

  • Antimicrobial Derivatives : Alkylation at N1 with chloroacetamide groups improves activity against MRSA (MIC < 1 µg/mL) .

  • Anticancer Analogues : Sulfonation of the methoxy group increases cytotoxicity in HepG2 cells (IC₅₀ = 3.2 µM) .

Comparison with Analogues

CompoundSubstituentsKey Reactivity
2-Trifluoromethyl-6-methoxyCF₃ at C2Lower radical stability vs. CF₂H
5-Methoxy-2-difluoromethylCF₂H at C2Higher electrophilicity at C5

科学的研究の応用

Pharmaceutical Development

The compound exhibits significant antimicrobial and anticancer properties, making it a promising candidate for drug development. Research has shown that derivatives of benzimidazole, including 2-(difluoromethyl)-6-methoxy-1H-benzo[d]imidazole, demonstrate efficacy against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida albicans .

Table 1: Antimicrobial Activity Against Resistant Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)< 1 µg/mL
Candida albicans3.9–7.8 µg/mL

Antiproliferative Activity

In cancer research, this compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, in studies involving the MDA-MB-231 breast cancer cell line, this compound exhibited an IC50 value of 16.38 μM , indicating a strong potential for further therapeutic development.

Table 2: Antiproliferative Activity of Benzimidazole Derivatives

CompoundIC50 (μM)Cell Line
2g16.38MDA-MB-231
1a>100MDA-MB-231
2d29.39MDA-MB-231
Camptothecin0.41MDA-MB-231

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of benzimidazole derivatives highlighted that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Candida albicans. The research utilized molecular docking studies to confirm binding affinities to essential bacterial targets, demonstrating the compound's potential as an antibacterial agent .

Case Study: Cancer Cell Line Studies

In vitro studies on various cancer cell lines have shown that derivatives of this compound can effectively inhibit cell proliferation. The findings suggest that modifications to the benzimidazole framework can lead to enhanced anticancer activity, making it a valuable scaffold for drug design in oncology.

作用機序

The mechanism of action of 2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and ability to form hydrogen bonds, which can improve its binding affinity to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between 2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole and related benzimidazole derivatives:

Compound Substituents Molecular Formula Melting Point (°C) Rf Value Key Analytical Data Synthesis Yield Reference
This compound 2-(CF₂H), 6-OCH₃ C₉H₈F₂N₂O Not reported Not reported NMR (anticipated): δ ~3.7 ppm (OCH₃), δ 6.0–7.5 ppm (aromatic H) Not reported
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole 2-(4-F-C₆H₄), 6-CH₃ C₁₄H₁₁FN₂ Not reported 0.65 LC-MS: [M+H]⁺ 313.250 (calcd 313.131); Rf in CH₂Cl₂/Et₂O/MeOH (7:2.9:0.1) 92%
6-Fluoro-2-(2-methoxy-2-propyl)-1H-benzimidazole 6-F, 2-(CH(CH₃)OCH₃) C₁₁H₁₃FN₂O Not reported Not reported ¹H NMR (DMSO-d₆): δ 1.4 (s, 6H, CH₃), δ 3.3 (s, 3H, OCH₃) Not reported
2-((Difluoromethyl)thio)-5-methoxybenzo[d]thiazole 2-SCF₂H, 5-OCH₃ C₉H₆F₂NOS 48–49 Not reported ¹⁹F NMR: δ -110 ppm (CF₂H); ¹H NMR: δ 3.8 ppm (OCH₃) 43%
2-(1H-Indol-3-ylthio)-6-methoxy-1H-benzimidazole 2-S-indole, 6-OCH₃ C₁₆H₁₂N₃OS 219–221 0.77 ¹H NMR (DMSO-d₆): δ 3.71 (s, 3H, OCH₃), δ 11.78 (br s, NH) 85%
6-Chloro-2-(difluoromethyl)-1H-benzimidazole 6-Cl, 2-CF₂H C₈H₅ClF₂N₂ Not reported Not reported InChIKey: RQDLGCYUQHYKLK-UHFFFAOYSA-N Not reported

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or chloro (Cl) substituents (e.g., ) reduce basicity and increase polarity, whereas methoxy (OCH₃) or difluoromethyl (CF₂H) groups enhance solubility and metabolic stability. Fluorine Substituents: The difluoromethyl group in the target compound improves lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs.

Synthetic Efficiency :

  • Yields vary significantly: High yields (85–92%) are achieved for compounds with simple substituents (e.g., methyl or methoxy groups), while nitro-substituted derivatives show lower yields (18–20%) due to steric and electronic challenges.
  • Purification methods: Most compounds are purified via silica gel chromatography, but solvent systems differ (e.g., CH₂Cl₂/Et₂O/MeOH for fluorophenyl derivatives vs. hexane/EtOAc for indole-thio analogs).

Analytical Data Trends :

  • NMR Signatures : Methoxy groups resonate at δ ~3.7 ppm, while aromatic protons in benzimidazoles appear between δ 6.0–8.0 ppm. Difluoromethyl groups exhibit distinct ¹⁹F NMR signals (δ -110 to -120 ppm).
  • Mass Spectrometry : LC-MS data for fluorinated benzimidazoles show accurate [M+H]⁺ peaks (e.g., 313.250 observed vs. 313.131 calculated).

Biological and Functional Relevance: Pharmaceutical Applications: Esomeprazole impurities (e.g., ) highlight the importance of substituent positioning in drug stability.

生物活性

2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and antifungal properties.

Antiproliferative Activity

Research has shown that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: MDA-MB-231 Cell Line

In a study evaluating the antiproliferative activity of benzimidazole derivatives, compound 2g (which includes the difluoromethyl and methoxy substitutions) demonstrated an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line. This was notably more effective than several other derivatives tested, indicating a strong potential for further development in cancer therapeutics .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundIC50 (μM)Cell Line
2g16.38MDA-MB-231
1a>100MDA-MB-231
2d29.39MDA-MB-231
Camptothecin0.41MDA-MB-231

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties, particularly against resistant strains of bacteria.

Antibacterial Studies

In vitro studies have assessed the antibacterial efficacy of various benzimidazole derivatives against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for these compounds were found to be significant, with some derivatives showing MIC values as low as 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antibacterial Activity of Benzimidazole Derivatives

CompoundMIC (μg/mL)Bacteria
2g4MRSA
1b64Candida albicans
1c64Aspergillus niger

Antifungal Activity

The antifungal activity of the compound was also assessed. Compounds similar to this compound exhibited moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

The mechanism by which benzimidazole derivatives exert their biological effects is believed to involve interference with DNA replication and mitochondrial function. Studies suggest that these compounds may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and facilitating the release of pro-apoptotic factors such as cytochrome c .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with difluoromethyl-containing carbonyl precursors under acidic conditions. For example, derivatives like 2-(1H-indol-3-ylthio)-6-(difluoromethoxy)-1H-benzo[d]imidazole are synthesized via nucleophilic substitution or Suzuki coupling, achieving yields up to 88% . Key steps include optimizing reaction time, temperature (e.g., 80–100°C), and catalysts (e.g., NaH in DMF for alkylation) . Characterization via TLC (Rf = 0.77 in hexane:ethyl acetate) and melting point analysis (209–211°C) is critical for purity validation .

Q. How is spectroscopic characterization (NMR, IR, HRMS) utilized to confirm the structure of benzimidazole derivatives?

  • Methodological Answer :

  • 1H NMR : Protons on the benzimidazole ring appear as singlets or doublets in δ 7.0–8.5 ppm. Methoxy groups resonate at δ 3.8–4.0 ppm .
  • IR : Stretching vibrations for C-F bonds (1100–1200 cm⁻¹) and N-H bonds (3400–3500 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., [M+H]+) verifies molecular formulas. For example, a derivative with MW 318.19 (C17H24BFN2O2) was validated using HRMS .

Advanced Research Questions

Q. How can computational methods like DFT optimize the design of benzimidazole-based EGFR inhibitors?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps to predict binding affinities. For instance, docking studies of 2-phenyl-1H-benzo[d]imidazole derivatives into EGFR’s ATP-binding pocket (PDB: 1M17) identified key hydrophobic interactions and hydrogen bonds with Lys745 and Thr766 . ADMET predictions (e.g., logP < 5, topological polar surface area > 60 Ų) further prioritize compounds with favorable pharmacokinetics .

Q. What strategies address discrepancies in biological activity data for difluoromethyl-benzimidazole analogs?

  • Methodological Answer : Contradictions in cytotoxicity (e.g., IC50 variations across cell lines) are resolved by:

  • Dose-response validation : Repeating assays with standardized protocols (e.g., MTT assay at 24–72 hours).
  • Structural tweaks : Introducing electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • Off-target profiling : Screening against kinase panels (e.g., PKIS) to rule out non-EGFR effects .

Q. How are structure-activity relationships (SARs) analyzed for benzimidazole derivatives in antimicrobial studies?

  • Methodological Answer : SAR analysis involves synthesizing analogs with systematic substitutions (e.g., -OCH3, -Cl, -CF3) and testing against Gram-positive/negative bacteria. For example, replacing methoxy with morpholine in 6-{吗啉-4-基[4-(三氟甲基)苯基]甲基}-1,3-二噁茚-5-醇 increased solubility and MIC values against S. aureus by 4-fold . QSAR models (e.g., CoMFA) correlate logP and polarizability with activity .

Experimental Design & Data Analysis

Q. How to design experiments for evaluating the photophysical properties of benzimidazole-linked indole derivatives?

  • Methodological Answer :

  • Synthesis : One-pot, two-step reactions using Pd-catalyzed cross-coupling to attach indole moieties .
  • Photoluminescence : Measure emission spectra (λex = 350 nm) in DMSO; derivatives with electron-donating groups (e.g., -OCH3) show redshifted emission (~450 nm) .
  • Theoretical validation : Compare experimental λmax with TD-DFT calculations .

Q. What methods are used to resolve tautomerism in this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolves tautomeric forms (e.g., 1H vs. 3H benzimidazole) via bond length analysis (C-N = 1.32–1.38 Å) .
  • Dynamic NMR : Observes proton exchange between tautomers at variable temperatures (e.g., coalescence at 120°C in DMSO-d6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。